molecular formula C15H10ClFN4O3 B2546095 3-chloro-4-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034319-38-3

3-chloro-4-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2546095
CAS RN: 2034319-38-3
M. Wt: 348.72
InChI Key: ZUDXCJAXVRSGIZ-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical entity that appears to be a derivative of benzamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is a heterocyclic compound that may have been designed for biological activity, possibly as a kinase inhibitor or for other therapeutic purposes.

Synthesis Analysis

The synthesis of related benzamide derivatives is described in the provided papers. For instance, a series of 4-chloro-benzamides derivatives were synthesized and evaluated as RET kinase inhibitors, which included a compound with a 1,2,4-oxadiazole ring similar to the one in the compound of interest . Another study involved the synthesis of N-substituted benzamides for cardiac electrophysiological activity . These methods typically involve condensation reactions and are likely relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a 1,2,4-oxadiazole ring, as seen in the compound from paper , suggests that this moiety is significant for the interaction with biological targets such as RET kinase. The fluorine atom, as seen in the compound from paper , is often included to modulate the physical and chemical properties of the molecule, such as its lipophilicity and metabolic stability.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives typically include condensation reactions, as mentioned in paper . These reactions are often carried out in the presence of a catalyst or under reflux conditions to promote the formation of the desired amide bond. The specific reactivity of the compound of interest would depend on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can affect the compound's lipophilicity, which in turn can influence its absorption and distribution in biological systems . The melting points, solubility, and stability of these compounds are typically characterized using techniques such as melting point determination, TLC, and spectroscopic methods .

Scientific Research Applications

RET Kinase Inhibitors for Cancer Therapy

Compounds similar to 3-chloro-4-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have been designed and synthesized for their potential application as RET kinase inhibitors in cancer therapy. For instance, a series of novel 4-chloro-benzamides derivatives, including those with substituted five-membered heteroaryl rings like 1,2,4-oxadiazole, showed moderate to high potency against RET kinase activity at both molecular and cellular levels. These compounds have demonstrated significant inhibition of cell proliferation driven by RET wildtype and gatekeeper mutation, suggesting their potential as lead compounds in the development of new cancer therapies (Han et al., 2016).

Anticancer and Anti-Inflammatory Agents

Research has also delved into the synthesis of novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides with the aim of exploring their anti-inflammatory and anticancer properties. These compounds were synthesized in fair to good yields and represent a significant interest in the development of new therapeutic agents in combating inflammation and cancer (Gangapuram & Redda, 2009).

Radiosynthesis for Clinical Imaging

In the field of clinical imaging, derivatives incorporating elements of the chemical structure of interest have been utilized in the radiosynthesis of tracers like [18F]FMISO and [18F]PM-PBB3. These tracers are clinically used for imaging hypoxia and tau pathology, respectively. The research highlights the innovative approach of using 18F-fluoroalkylation for producing these radiotracers, demonstrating the chemical's application in enhancing diagnostic imaging techniques (Ohkubo et al., 2021).

properties

IUPAC Name

3-chloro-4-fluoro-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O3/c16-10-6-8(3-4-11(10)17)14(22)19-7-12-20-13(21-24-12)9-2-1-5-18-15(9)23/h1-6H,7H2,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDXCJAXVRSGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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